Ezetimibe-glucuronide is the pharmacologically active metabolite of ezetimibe, a drug used to lower cholesterol levels. [, , , , ] It is formed through glucuronidation of ezetimibe, primarily in the intestinal wall and liver. [, ] Ezetimibe-glucuronide plays a crucial role in the enterohepatic circulation of ezetimibe, contributing to its long half-life and potent cholesterol-lowering effects. [, , ]
Ezetimibe-glucuronide belongs to the class of compounds known as glucuronides, which are formed by the conjugation of glucuronic acid to various substrates, enhancing their solubility and facilitating excretion. Ezetimibe itself is classified as a synthetic 2-azetidinone derivative, specifically targeting the Niemann-Pick C1-Like-1 protein involved in intestinal cholesterol absorption. The compound is predominantly synthesized in the liver and intestines during the metabolic processing of ezetimibe .
The synthesis can be summarized as follows:
Ezetimibe-glucuronide has a complex molecular structure characterized by its glucuronide moiety attached to the parent compound, ezetimibe. The molecular formula for ezetimibe-glucuronide can be represented as with a molecular weight of approximately 484.46 g/mol.
Key structural features include:
The presence of these functional groups significantly influences its biochemical interactions and pharmacokinetics.
Ezetimibe-glucuronide participates in various chemical reactions primarily related to its metabolism and pharmacokinetics:
These reactions are crucial for understanding the therapeutic efficacy and safety profile of ezetimibe-glucuronide.
The mechanism by which ezetimibe-glucuronide operates is closely linked to that of its parent compound, ezetimibe. Ezetimibe functions by selectively inhibiting the Niemann-Pick C1-Like-1 protein at the brush border of intestinal enterocytes, thereby blocking cholesterol absorption from dietary sources .
Key aspects include:
Ezetimibe-glucuronide exhibits several notable physical and chemical properties:
These properties are vital for understanding how ezetimibe-glucuronide behaves within biological systems.
Ezetimibe-glucuronide has significant applications in clinical pharmacology:
The ongoing research into ezetimibe-glucuronide continues to reveal insights into lipid metabolism and potential therapeutic strategies for managing dyslipidemia .
Ezetimibe-glucuronide (chemical name: (2S,3S,4S,5R)-6-{4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid) is the major pharmacologically active metabolite of ezetimibe. Its molecular formula is C30H29F2NO9, with an average molecular weight of 585.557 g/mol and a monoisotopic mass of 585.181037844 g/mol [1] [10]. The structure features a β-D-glucopyranuronic acid moiety conjugated to the phenolic hydroxyl group of ezetimibe via an O-glucuronide bond, significantly increasing its polarity compared to the parent drug [10].
Stereochemical specificity is critical to its function. The molecule contains four chiral centers:
The absolute configuration is preserved during glucuronidation, as confirmed by nuclear magnetic resonance (NMR) and circular dichroism studies. The glucuronide linkage adopts a 4C1 chair conformation, with the carboxyl group at C6″ enhancing water solubility [10]. Collision cross-section (CCS) values predicted by ion mobility spectrometry-mass spectrometry (IMS-MS) further validate its three-dimensional conformation, with adduct-specific CCS values reported as 231.08069 Ų ([M-H]⁻) and 232.82187 Ų ([M+H]⁺) [1] [8].
Key physicochemical properties:
Chemical and Enzymatic Synthesis
Ezetimibe-glucuronide is synthesized via two primary routes:1. Chemical Synthesis (Koenigs-Knorr Reaction):- Bromination of methyl 1-bromo-1-deoxy-α-D-glucuronate followed by coupling with ezetimibe in the presence of silver oxide.- Yields range from 45–60%, with challenges in stereochemical purity requiring chromatographic purification [10].
Table 1: Synthetic Methods for Ezetimibe-Glucuronide
Method | Reagents/Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Chemical Glycosylation | Ag₂O catalyst, anhydrous solvent | 45–60% | High purity; complex purification needed |
Enzymatic Glucuronidation | UGT1A1, UDPGA, alamethicin, 37°C | 70–85% | Stereospecific; requires enzyme optimization |
Deuterium-Labeled Derivatives
Deuterated analogs (e.g., [²H₄]-ezetimibe-glucuronide) are synthesized for metabolic tracing and quantitative mass spectrometry:
Ezetimibe-glucuronide exhibits conditional stability influenced by pH, temperature, and light:
Hydrolytic Degradation
Photolytic and Thermal Degradation
Table 2: Stability Profile of Ezetimibe-Glucuronide Under Stress Conditions
Stressor | Conditions | Degradation Products | Degradation Rate |
---|---|---|---|
Acidic Hydrolysis | 0.1M HCl, 37°C, 24h | None significant | <5% |
Alkaline Hydrolysis | 0.1M NaOH, 37°C, 6h | Ezetimibe, glucuronic acid, isomerized azetidinones | ≥80% |
Oxidation (H₂O₂) | 3% H₂O₂, 37°C, 24h | None detected | <3% |
Photolysis (UV) | 254 nm, 24h | Decarboxylated ezetimibe, hydroxylated derivatives | 40–60% |
Thermal (Solid State) | 100°C, 24h | None detected | <1% |
Implications for Pharmacological Activity
Degradation under physiological conditions is mitigated by enterohepatic recycling, where biliary excretion of the intact glucuronide facilitates reabsorption. However, alkaline intestinal pH (7.5–8.0) may accelerate hydrolysis, potentially reducing local concentrations at the target site (small intestine) [5] [9]. The glucuronide’s instability in basic media necessitates protective formulations (e.g., enteric coatings) for oral delivery [9].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2